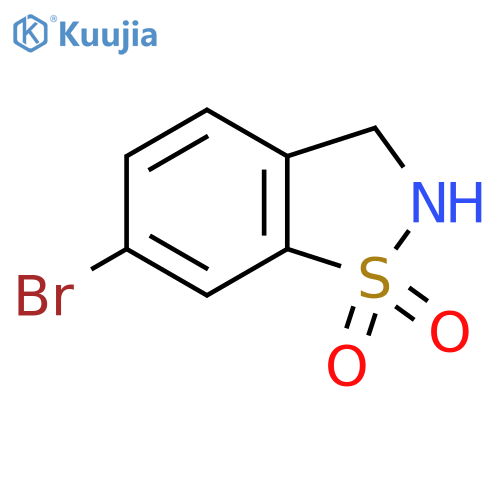

Cas no 1341040-15-0 (6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide)

6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

- 6-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

- 6-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide

- 6-bromo-2,3-dihydro-benzo[d]isothiazole 1,1-dioxide

- 6-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

- 6-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

- MFCD09842514

- DGGJJLFEMYWPIT-UHFFFAOYSA-N

- AS-39569

- 6-Bromo-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide

- 1341040-15-0

- 6-Bromo-2,3-dihydrobenzo[d]isothiazole1,1-dioxide

- SCHEMBL14822228

- AKOS027255325

- CS-0038908

- DB-374472

- EN300-268732

- 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide

-

- MDL: MFCD09842514

- インチ: 1S/C7H6BrNO2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4H2

- InChIKey: DGGJJLFEMYWPIT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2CNS(C=2C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 246.93026g/mol

- どういたいしつりょう: 246.93026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 54.6

6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-268732-2.5g |

6-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

1341040-15-0 | 95.0% | 2.5g |

$749.0 | 2025-03-20 | |

| Enamine | EN300-268732-0.05g |

6-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

1341040-15-0 | 95.0% | 0.05g |

$79.0 | 2025-03-20 | |

| Enamine | EN300-268732-5.0g |

6-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

1341040-15-0 | 95.0% | 5.0g |

$1385.0 | 2025-03-20 | |

| ChemScence | CS-0038908-100mg |

6-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide |

1341040-15-0 | 100mg |

$176.0 | 2022-04-27 | ||

| TRC | B130713-10mg |

6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide |

1341040-15-0 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-268732-0.25g |

6-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

1341040-15-0 | 95.0% | 0.25g |

$168.0 | 2025-03-20 | |

| Enamine | EN300-268732-10.0g |

6-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

1341040-15-0 | 95.0% | 10.0g |

$2562.0 | 2025-03-20 | |

| Chemenu | CM362322-100mg |

6-bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide |

1341040-15-0 | 95%+ | 100mg |

$*** | 2023-03-31 | |

| Enamine | EN300-268732-10g |

6-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

1341040-15-0 | 95% | 10g |

$2562.0 | 2023-09-11 | |

| Ambeed | A891240-250mg |

6-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide |

1341040-15-0 | 98% | 250mg |

$283.0 | 2024-04-24 |

6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide 関連文献

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxideに関する追加情報

Introduction to 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide (CAS No. 1341040-15-0)

6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide, identified by the Chemical Abstracts Service Number (CAS No.) 1341040-15-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzisothiazole class, a scaffold that is widely explored for its utility in the development of drugs targeting various diseases. The presence of both bromine and oxygen functionalities in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The structural framework of 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide consists of a benzene ring fused with an isothiazole ring, which is a key feature contributing to its pharmacological relevance. The bromine substituent at the 6-position and the dioxide moiety at the 1,1-position introduce specific electronic and steric effects that can modulate the compound's interactions with biological targets. This structural complexity has led to extensive research into its derivatives and analogs, aiming to optimize its pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores due to their ability to exhibit a wide range of biological activities. Among these, benzisothiazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The synthesis and characterization of 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide have been central to several studies exploring novel drug candidates.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce diverse substituents and explore new chemical space. Similarly, the dioxide group can be manipulated through oxidation or reduction reactions to yield different functional states. These synthetic possibilities have made 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide a cornerstone in medicinal chemistry research.

The biological activity of 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide has been the subject of numerous investigations. Initial studies have suggested that this compound may possess inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and inflammation. For instance, research has indicated that derivatives of benzisothiazole can interfere with signaling pathways involved in cell proliferation and survival. While the exact mechanism of action for 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide is still under investigation, these preliminary findings highlight its potential therapeutic value.

Advances in computational chemistry have further accelerated the exploration of this compound's properties. Molecular modeling techniques have been employed to predict how 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide interacts with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and specificity, guiding the design of more potent derivatives. Additionally, virtual screening methods have been used to identify novel analogs with enhanced biological activity.

The synthesis of 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. The use of advanced catalytic systems has improved the efficiency of these processes significantly. For example, transition metal catalysts have been employed to facilitate key transformations while minimizing side reactions.

In conclusion,6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide (CAS No.1341040-15-0) represents a promising scaffold for pharmaceutical development。 Its unique structural features, coupled with its synthetic versatility, make it an attractive candidate for further exploration。 Ongoing research continues to uncover new applications and derivatives, reinforcing its importance in medicinal chemistry。 As our understanding of biological systems grows, compounds like 6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide are poised to play a crucial role in the discovery of next-generation therapeutics。

1341040-15-0 (6-Bromo-2,3-Dihydro-1,2-Benzisothiazole 1,1-Dioxide) 関連製品

- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)

- 1523055-06-2(3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-ylmethanamine)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2640899-41-6(4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile)

- 1303491-35-1(4-((6-methylpyridazin-3-yl)oxy)benzoic acid)

- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)

- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)

- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)

- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)

- 1897793-30-4(5-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid)